3,4,5-Trimethoxytoluene

Descripción

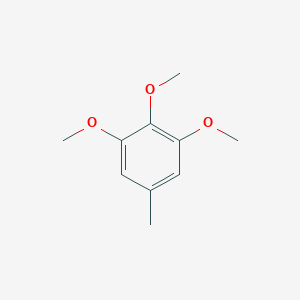

Structure

3D Structure

Propiedades

IUPAC Name |

1,2,3-trimethoxy-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-7-5-8(11-2)10(13-4)9(6-7)12-3/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCIZTNZGSBSSRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80214683 | |

| Record name | 3,4,5-Trimethoxytoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80214683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6443-69-2 | |

| Record name | 3,4,5-Trimethoxytoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6443-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trimethoxytoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006443692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5-Trimethoxytoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80214683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-trimethoxytoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,5-Trimethoxytoluene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZV7MLT5SB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of 3,4,5-Trimethoxytoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and spectral characteristics of 3,4,5-Trimethoxytoluene. An aromatic organic compound, 3,4,5-Trimethoxytoluene is a key intermediate in the synthesis of various pharmaceutical agents, including Idebenone and Coenzyme Q10, and also finds application in the fragrance industry.[1] This document consolidates its physicochemical data, detailed experimental protocols for its synthesis, and an analysis of its spectral data. Furthermore, it touches upon its potential biological significance, providing a valuable resource for researchers and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

3,4,5-Trimethoxytoluene, also known as 5-Methylpyrogallol trimethyl ether, is a trisubstituted toluene (B28343) derivative.[2] Its core structure consists of a benzene (B151609) ring substituted with three methoxy (B1213986) groups and one methyl group. The compound is typically a colorless to light yellow liquid or a white crystalline solid at room temperature.[3][4]

Table 1: Physicochemical Properties of 3,4,5-Trimethoxytoluene

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₄O₃ | [2] |

| Molecular Weight | 182.22 g/mol | [2][5] |

| CAS Number | 6443-69-2 | [2][5] |

| Appearance | Colorless to light yellow liquid or white solid | [3][4] |

| Melting Point | 24-26 °C | [5] |

| Boiling Point | 117-118 °C at 5 mmHg | [5] |

| Density | 1.082 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.523 | [5] |

| Solubility | Soluble in methanol, immiscible in water. | [3] |

| Flash Point | 74 °C (165.2 °F) - closed cup | [5] |

Table 2: Chemical Identifiers for 3,4,5-Trimethoxytoluene

| Identifier | Value | Reference(s) |

| IUPAC Name | 1,2,3-Trimethoxy-5-methylbenzene | [2] |

| InChI | InChI=1S/C10H14O3/c1-7-5-8(11-2)10(13-4)9(6-7)12-3/h5-6H,1-4H3 | [2][6] |

| InChIKey | KCIZTNZGSBSSRM-UHFFFAOYSA-N | [2][6] |

| Canonical SMILES | CC1=CC(=C(C(=C1)OC)OC)OC | [2][6] |

| Synonyms | 5-Methylpyrogallol trimethyl ether, 1,2,3-Trimethoxy-5-methylbenzene | [2][5] |

Synthesis Protocols

The synthesis of 3,4,5-Trimethoxytoluene can be achieved through several routes. The most common starting materials are p-cresol (B1678582) and 3,4,5-trimethoxybenzaldehyde.

Synthesis from p-Cresol

This pathway involves the bromination of p-cresol, followed by methoxylation and methylation.[1][7]

Experimental Protocol:

-

Bromination of p-Cresol:

-

Dissolve p-cresol in a suitable solvent such as 1,2-dichloroethane.

-

Slowly add bromine to the solution while maintaining the temperature at 30-35 °C.

-

After the addition is complete, continue stirring for an additional hour.

-

Separate the organic layer, wash with water until neutral, and remove the solvent under reduced pressure to obtain crude 3,5-dibromo-p-cresol.

-

-

Methoxylation and Methylation:

-

The crude 3,5-dibromo-p-cresol can then be subjected to methoxylation using sodium methoxide (B1231860) in methanol, followed by methylation with a methylating agent like dimethyl sulfate (B86663) to yield 3,4,5-Trimethoxytoluene.[7] A detailed procedure involves the reaction of 2,6-dibromo-p-cresol with sodium methoxide to produce 2,6-dimethoxy-p-cresol, which is then reacted with dimethyl sulfate.[7]

-

Synthesis from 3,4,5-Trimethoxybenzaldehyde

This method involves the reduction of the aldehyde group of 3,4,5-trimethoxybenzaldehyde.

Experimental Protocol (Catalytic Hydrogenation):

-

Reaction Setup:

-

Hydrogenation:

-

Work-up and Purification:

-

After the reaction is complete, cool the reactor and release the pressure.

-

Filter the catalyst from the reaction mixture.

-

The solvent can be removed under reduced pressure, and the resulting crude 3,4,5-Trimethoxytoluene can be purified by vacuum distillation.

-

Logical Workflow for Synthesis and Purification

References

- 1. researchgate.net [researchgate.net]

- 2. 3,4,5-Trimethoxytoluene | C10H14O3 | CID 80922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 3,4,5-Trimethoxy Toluene CAS No: 6443-69-2 - Kavya Pharma [kavyapharma.com]

- 5. 3,4,5-Trimethoxytoluene 97 6443-69-2 [sigmaaldrich.com]

- 6. 3,4,5-Trimethoxytoluene(6443-69-2) 1H NMR spectrum [chemicalbook.com]

- 7. CN1762949A - 3,4,5-trimethoxytoluene preparation process - Google Patents [patents.google.com]

- 8. CN101531574B - Method for preparing 3,4,5-trimethoxy toluene - Google Patents [patents.google.com]

Spectroscopic Profile of 3,4,5-Trimethoxytoluene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3,4,5-Trimethoxytoluene, a key intermediate in various synthetic pathways. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Data Presentation

The quantitative spectral data for 3,4,5-Trimethoxytoluene are summarized in the tables below for clear and easy reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 3,4,5-Trimethoxytoluene (400 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.39 | s | 2H | Ar-H |

| 3.82 | s | 6H | 3,5 -OCH₃ |

| 3.79 | s | 3H | 4 -OCH₃ |

| 2.30 | s | 3H | Ar-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for 3,4,5-Trimethoxytoluene (22.53 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Assignment |

| 153.25 | C3, C5 (Ar-C-O) |

| 136.39 | C4 (Ar-C-O) |

| 133.49 | C1 (Ar-C-CH₃) |

| 106.51 | C2, C6 (Ar-C-H) |

| 60.65 | 4 -OCH₃ |

| 56.04 | 3,5 -OCH₃ |

| 21.69 | Ar-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for 3,4,5-Trimethoxytoluene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2995-2940 | Medium | C-H stretch (methyl) |

| ~2835 | Medium | C-H stretch (methoxy) |

| ~1590 | Strong | C=C aromatic ring stretch |

| ~1465 | Medium | C-H bend (methyl) |

| ~1420 | Medium | C-H bend (aromatic) |

| ~1240 | Strong | Asymmetric C-O-C stretch (aryl ether) |

| ~1125 | Strong | Symmetric C-O-C stretch (aryl ether) |

| ~830 | Strong | C-H out-of-plane bend (aromatic) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 3,4,5-Trimethoxytoluene (Electron Ionization) [1]

| m/z | Relative Intensity | Assignment |

| 182 | High | [M]⁺ (Molecular Ion) |

| 167 | High | [M - CH₃]⁺ |

| 139 | Medium | [M - CH₃ - CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of 3,4,5-Trimethoxytoluene.

Methodology:

-

Sample Preparation: A sample of 3,4,5-Trimethoxytoluene (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.75 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Data Acquisition: The solution is transferred to a 5 mm NMR tube. The spectra are acquired on a 400 MHz NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is obtained to simplify the spectrum to single lines for each carbon environment.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in 3,4,5-Trimethoxytoluene by measuring the absorption of infrared radiation.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A small amount of liquid 3,4,5-Trimethoxytoluene is placed directly onto the ATR crystal.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then applied to the crystal, and the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum. The data is typically collected over a range of 4000-650 cm⁻¹.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of 3,4,5-Trimethoxytoluene.

Methodology:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The sample is then vaporized under high vacuum.

-

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize, primarily forming a molecular ion ([M]⁺).

-

Fragmentation: The excess energy from the electron impact causes the molecular ion to fragment into smaller, characteristic ions.

-

Detection: The resulting ions are separated by a mass analyzer according to their mass-to-charge ratio (m/z) and detected, generating the mass spectrum.

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 3,4,5-Trimethoxytoluene.

Caption: Workflow for Spectroscopic Analysis.

References

physical and chemical properties of 3,4,5-Trimethoxytoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5-Trimethoxytoluene, a key aromatic intermediate, holds significant importance in the pharmaceutical and fragrance industries. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and a summary of its known applications. The information is curated to support researchers and professionals in leveraging this compound for drug discovery and development.

Physicochemical Properties

3,4,5-Trimethoxytoluene is a white to light yellow crystalline solid or a clear yellow liquid, depending on the ambient temperature.[1][2] It is characterized by a sweet, balsamic scent.[1][2] Its solubility profile indicates miscibility with methanol (B129727) and insolubility in water.[3]

Table 1: Physical and Chemical Properties of 3,4,5-Trimethoxytoluene

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄O₃ | [4] |

| Molecular Weight | 182.22 g/mol | [4] |

| CAS Number | 6443-69-2 | [4] |

| Appearance | White to light yellow crystalline solid or clear yellow liquid | [1][2] |

| Melting Point | 24-26 °C | |

| Boiling Point | 117-118 °C at 5 mmHg | |

| Density | 1.082 g/mL at 25 °C | |

| Flash Point | 74 °C (closed cup) | [4] |

| Solubility | Soluble in methanol, immiscible in water | [3] |

| Refractive Index | n20/D 1.523 | |

| SMILES | COc1cc(C)cc(OC)c1OC | |

| InChI Key | KCIZTNZGSBSSRM-UHFFFAOYSA-N |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of 3,4,5-Trimethoxytoluene.

Table 2: NMR Spectral Data of 3,4,5-Trimethoxytoluene in CDCl₃

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 6.39 | s | 2H | Ar-H | |

| 3.82 | s | 6H | 2 x OCH₃ | |

| 3.79 | s | 3H | 1 x OCH₃ | |

| 2.30 | s | 3H | Ar-CH₃ | |

| ¹³C NMR | Chemical Shift (ppm) | Assignment | ||

| 153.25 | C-O | |||

| 136.39 | Ar-C | |||

| 133.49 | Ar-C | |||

| 106.51 | Ar-CH | |||

| 60.65 | OCH₃ | |||

| 56.04 | OCH₃ | |||

| 21.69 | Ar-CH₃ |

Note: NMR data is sourced from PubChem and may be aggregated from multiple sources.

Experimental Protocols

The synthesis of 3,4,5-Trimethoxytoluene is most commonly achieved via a multi-step process starting from p-cresol (B1678582). An alternative route involves the reduction of 3,4,5-trimethoxybenzaldehyde.

Synthesis from p-Cresol

This synthetic route involves three main steps: bromination, methylation, and methoxylation.

Experimental Workflow: Synthesis of 3,4,5-Trimethoxytoluene from p-Cresol

Caption: Synthesis of 3,4,5-Trimethoxytoluene from p-cresol.

Step 1: Bromination of p-Cresol to 2,6-Dibromo-p-cresol (DBC) A detailed procedure for the bromination of p-cresol is not fully available in the searched literature. However, a general approach involves the reaction of p-cresol with bromine in a suitable solvent like chloroform.[5]

Step 2: Methylation of 2,6-Dibromo-p-cresol to 3,5-Dibromo-4-methoxytoluene (DBMT) To a solution of 2,6-dibromo-p-cresol in a suitable solvent, dimethyl sulfate and an aqueous solution of sodium hydroxide (B78521) are added. The reaction mixture is stirred at a controlled temperature to ensure the completion of the O-methylation. After the reaction, the organic layer is separated, washed, and the solvent is removed under reduced pressure to yield crude DBMT, which can be further purified by vacuum distillation.

Step 3: Methoxylation of 3,5-Dibromo-4-methoxytoluene to 3,4,5-Trimethoxytoluene In a suspension of sodium methoxide in methanol, a solution of 3,5-dibromo-4-methoxytoluene in toluene (B28343) and dimethylformamide is slowly added.[6] Cuprous iodide is added as a catalyst, and the mixture is heated to reflux.[6] After the reaction is complete, water is added, and the product is extracted. The organic layer is then subjected to vacuum distillation for purification.[7]

Synthesis via Hydrogenation of 3,4,5-Trimethoxybenzaldehyde

This method provides a high-yield route to 3,4,5-Trimethoxytoluene.

Experimental Workflow: Hydrogenation of 3,4,5-Trimethoxybenzaldehyde

Caption: Synthesis of 3,4,5-Trimethoxytoluene via hydrogenation.

Protocol: In a high-pressure reactor, 3,4,5-trimethoxybenzaldehyde, a modified Raney nickel catalyst, and a solvent such as cyclohexane (B81311) are combined.[8] The reactor is sealed, purged with nitrogen and then hydrogen, and pressurized with hydrogen.[8] The mixture is heated and stirred for a specified time.[8] Upon completion, the reaction mixture is cooled, and the catalyst is filtered off. The filtrate is then concentrated and purified, typically by vacuum distillation, to yield 3,4,5-Trimethoxytoluene.[7]

Biological Activity and Applications

While 3,4,5-Trimethoxytoluene is primarily utilized as a crucial intermediate in the synthesis of pharmaceuticals and fragrances, its own biological activity is not extensively documented.[1][2]

Role in Pharmaceutical Synthesis

3,4,5-Trimethoxytoluene is a key precursor for the synthesis of Coenzyme Q10 and its synthetic analogue, Idebenone.[9] These compounds are known for their potent antioxidant and neuroprotective effects and are used in treatments for cognitive decline and neurodegenerative diseases.[9] The trimethoxyphenyl moiety is also found in some chalcone (B49325) derivatives that have been shown to act as mitotic arresters by inhibiting tubulin polymerization, indicating potential applications in anticancer drug development.[3]

Use in the Fragrance Industry

Due to its characteristic sweet and balsamic aroma, 3,4,5-Trimethoxytoluene is a valued ingredient in the formulation of perfumes, colognes, and other personal care products.[10]

Safety and Handling

3,4,5-Trimethoxytoluene is considered a hazardous substance and may cause sensitization by skin contact.[11] It is also classified as a sensory irritant, potentially causing temporary adverse effects on the eyes, nose, and throat.[11] Inhalation of vapors may lead to drowsiness and dizziness.[11] Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as safety glasses and gloves. Handling should be performed in a well-ventilated area.[11]

Disclaimer: This document is intended for informational purposes for a technical audience and should not be used as a substitute for professional scientific or medical advice. Always consult the relevant safety data sheets (SDS) before handling any chemical substances.

References

- 1. scimplify.com [scimplify.com]

- 2. 3,4,5-Trimethoxy Toluene CAS No: 6443-69-2 - Kavya Pharma [kavyapharma.com]

- 3. Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN1762949A - 3,4,5-trimethoxytoluene preparation process - Google Patents [patents.google.com]

- 7. CN103864585A - Method for preparing 3,4,5-triethoxy methylbenzene - Google Patents [patents.google.com]

- 8. CN101531574B - Method for preparing 3,4,5-trimethoxy toluene - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

Solubility of 3,4,5-Trimethoxytoluene: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility of 3,4,5-trimethoxytoluene, a key intermediate in the synthesis of valuable compounds such as Idebenone and Coenzyme Q10. Aimed at researchers, scientists, and professionals in drug development, this document compiles quantitative solubility data, detailed experimental protocols, and relevant biological pathway information to support ongoing research and development efforts.

Quantitative Solubility Data

The solubility of 3,4,5-trimethoxytoluene is a critical parameter for its application in various synthetic processes. A comprehensive summary of its solubility in a range of common solvents at 25°C is presented in Table 1. The data indicates that 3,4,5-trimethoxytoluene exhibits good solubility in many organic solvents, particularly in 1,4-dioxane, dimethylformamide (DMF), and acetone. It is soluble in methanol (B129727) and immiscible in water.[1]

Table 1: Solubility of 3,4,5-Trimethoxytoluene in Various Solvents at 25°C

| Solvent | Solubility (g/L) |

| 1,4-Dioxane | 1769.88 |

| DMF | 1825.24 |

| Acetone | 1264.66 |

| Acetonitrile | 1140.47 |

| Methyl acetate | 1067.89 |

| Ethyl acetate | 772.89 |

| Methanol | 688.44 |

| Ethanol | 591.48 |

| n-Propanol | 445.58 |

| Isopropanol | 424.27 |

| n-Butanol | 356.98 |

| Isobutanol | 314.09 |

| Toluene | 225.95 |

| Water | 9.3 |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental for the successful design of crystallization, purification, and formulation processes. Two common methods for determining the solubility of a solid organic compound like 3,4,5-trimethoxytoluene are the Gravimetric Method and the Saturation Shake-Flask Method.

Gravimetric Method

This method involves the preparation of a saturated solution, followed by the evaporation of the solvent to determine the mass of the dissolved solute.

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of 3,4,5-trimethoxytoluene to a known volume of the desired solvent in a flask at a constant temperature.

-

Agitate the mixture vigorously for a sufficient period to ensure equilibrium is reached and a saturated solution is formed, with undissolved solid remaining.

-

-

Separation:

-

Allow the undissolved solid to settle.

-

Carefully pipette a known volume of the clear supernatant (the saturated solution) into a pre-weighed evaporation dish.

-

-

Evaporation and Weighing:

-

Evaporate the solvent from the dish using a suitable method (e.g., heating in an oven at a temperature below the boiling point of the solute).

-

Once the solvent is completely evaporated, cool the dish to room temperature in a desiccator and weigh it.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation:

-

The mass of the dissolved 3,4,5-trimethoxytoluene is the final weight of the dish and solute minus the initial weight of the empty dish.

-

The solubility can then be calculated in terms of g/L or other desired units.

-

Saturation Shake-Flask Method

This is a widely recognized and reliable method for determining thermodynamic solubility.

Protocol:

-

Sample Preparation:

-

Add an excess of solid 3,4,5-trimethoxytoluene to a series of vials containing the different solvents to be tested.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or agitator within a temperature-controlled environment (e.g., an incubator shaker).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium solubility is reached.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow any undissolved solid to sediment.

-

To separate the saturated solution from the excess solid, centrifugation or filtration (using a filter compatible with the solvent) can be employed.

-

-

Concentration Analysis:

-

Carefully take an aliquot of the clear saturated solution.

-

Dilute the aliquot with a suitable solvent to a concentration within the working range of the analytical method.

-

Determine the concentration of 3,4,5-trimethoxytoluene in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry, against a calibration curve of known concentrations.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in the specific solvent at the tested temperature.

-

Relevance in Drug Development: Synthesis and Biological Pathways

3,4,5-Trimethoxytoluene is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial starting material or intermediate in the synthesis of important therapeutic agents, most notably Idebenone and Coenzyme Q10. The solubility of 3,4,5-trimethoxytoluene is therefore of paramount importance for the efficiency of these synthetic processes.

Experimental Workflow: Synthesis of Idebenone

The following diagram illustrates a general workflow for the synthesis of Idebenone, highlighting the role of 3,4,5-trimethoxytoluene derivatives. The solubility of the reactants and intermediates in the chosen solvents is critical for reaction kinetics, purification, and overall yield.

Caption: Workflow for the synthesis of Idebenone from a 3,4,5-trimethoxytoluene derivative.

Signaling Pathways of Downstream Products

The therapeutic effects of Idebenone and Coenzyme Q10, for which 3,4,5-trimethoxytoluene is a precursor, are rooted in their interactions with key cellular signaling pathways, particularly those related to mitochondrial function and oxidative stress.

Coenzyme Q10 (CoQ10) is an essential component of the mitochondrial electron transport chain (ETC). It functions as a mobile electron carrier, transferring electrons from Complex I and Complex II to Complex III. This process is coupled with the pumping of protons across the inner mitochondrial membrane, generating a proton gradient that drives the synthesis of ATP by ATP synthase. The solubility of CoQ10 within the lipid-rich mitochondrial membrane is crucial for its function.

Caption: Role of Coenzyme Q10 in the mitochondrial electron transport chain and ATP synthesis.

Idebenone, a synthetic analogue of CoQ10, exhibits a multi-faceted mechanism of action. It can act as an antioxidant, directly scavenging reactive oxygen species (ROS). Furthermore, in conditions of mitochondrial dysfunction, particularly defects in Complex I, Idebenone can bypass this complex and donate electrons directly to Complex III of the ETC, thereby helping to restore ATP production.[2][3] Recent studies have also implicated Idebenone in the modulation of other signaling pathways, such as the AKT/mTOR and GSK3β/β-catenin pathways, which are involved in cell survival and apoptosis.[4][5]

Caption: Dual mechanism of action of Idebenone as an antioxidant and mitochondrial function modulator.

References

- 1. Coenzyme Q10 | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 2. What is the mechanism of Idebenone? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Idebenone-Activating Autophagic Degradation of α-Synuclein via Inhibition of AKT-mTOR Pathway in a SH-SY5Y-A53T Model of Parkinson's Disease: A Network Pharmacological Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Idebenone protects against oxidized low density lipoprotein induced mitochondrial dysfunction in vascular endothelial cells via GSK3β/β-catenin signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3,4,5-Trimethoxytoluene: Discovery, Natural Occurrence, and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4,5-Trimethoxytoluene (TMT), a key aromatic intermediate in the synthesis of high-value pharmaceutical compounds. The document details its discovery, natural occurrence, and various synthetic methodologies, with a focus on process development from readily available starting materials. A thorough compilation of its physicochemical and spectroscopic properties is presented in tabular format for ease of reference. Furthermore, this guide outlines detailed experimental protocols for its chemical synthesis and discusses its potential biological significance by examining the signaling pathways of its crucial derivatives, Coenzyme Q10 and Idebenone.

Introduction

3,4,5-Trimethoxytoluene, with the CAS number 6443-69-2, is a substituted aromatic compound characterized by a toluene (B28343) backbone with three methoxy (B1213986) groups at the 3, 4, and 5 positions. Its strategic importance lies in its role as a pivotal precursor for the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals.[1] Notably, it is an essential building block for the production of Coenzyme Q10 (CoQ10), a vital component of the mitochondrial electron transport chain, and Idebenone, a synthetic antioxidant with neuroprotective properties.[2] The growing demand for these compounds in pharmaceuticals and nutraceuticals underscores the need for efficient and well-documented manufacturing processes for 3,4,5-Trimethoxytoluene.[3] This guide aims to consolidate the available scientific and technical information on this versatile molecule.

Discovery and Natural Occurrence

While primarily known as a synthetic intermediate, 3,4,5-Trimethoxytoluene has been identified as a naturally occurring phenolic compound in the medicinal plant Aristolochia clematitis.[4] This plant has a long history of use in traditional medicine, although its use is now restricted in many countries due to the presence of nephrotoxic and carcinogenic aristolochic acids.[5][6]

General Protocol for Extraction and Isolation from Natural Sources

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of 3,4,5-Trimethoxytoluene is essential for its handling, synthesis, and purification.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₄O₃ | [7] |

| Molecular Weight | 182.22 g/mol | [7] |

| Appearance | Yellow liquid or off-white powder | [8] |

| Melting Point | 24-26 °C | [7] |

| Boiling Point | 117-118 °C at 5 mmHg | [7] |

| Density | 1.082 g/mL at 25 °C | [7] |

| Refractive Index (n20/D) | 1.523 | [7] |

| Flash Point | 74 °C (closed cup) | [5] |

| Solubility | Soluble in methanol (B129727), ethanol, isopropanol. Insoluble in water. | [9][10] |

Spectroscopic Data

| Spectroscopy | Key Data Points | Reference(s) |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.39 (s, 2H, Ar-H), 3.82 (s, 6H, 2 x OCH₃), 3.79 (s, 3H, OCH₃), 2.30 (s, 3H, Ar-CH₃) | [11] |

| ¹³C NMR (CDCl₃, 22.53 MHz) | δ (ppm): 153.25, 136.39, 133.49, 106.51, 60.65, 56.04, 21.69 | [11] |

| IR Spectroscopy | Vapor Phase IR Spectra available. | [12] |

| Mass Spectrometry | MS spectrum available. | [13] |

Chemical Synthesis

Several synthetic routes for 3,4,5-Trimethoxytoluene have been developed, primarily starting from p-cresol (B1678582). These methods involve a series of reactions including bromination, methoxylation, and methylation.

Synthesis Pathway from p-Cresol

A common and well-documented industrial process for synthesizing 3,4,5-Trimethoxytoluene begins with p-cresol.[2] This multi-step synthesis offers a cost-effective route to the target molecule.

Detailed Experimental Protocols

The following protocols are based on published process development studies.

Step 1: Synthesis of 3,5-Dibromo-4-methoxytoluene (DBMT) from p-Cresol [2]

-

Bromination of p-Cresol: To a solution of p-cresol in a suitable solvent (e.g., 1,2-dichloroethane), bromine is added dropwise at a controlled temperature to yield 3,5-dibromo-p-cresol (DBC).

-

O-Methylation of DBC: The crude DBC is then methylated using a methylating agent like dimethyl sulfate (B86663) in the presence of a base (e.g., sodium hydroxide) to produce 3,5-dibromo-4-methoxytoluene (DBMT).

-

Purification: The organic layer is separated, washed, and the solvent is removed under reduced pressure. The crude DBMT is then purified by vacuum distillation.

Step 2: Synthesis of 3,4,5-Trimethoxytoluene (TMT) from DBMT [2]

-

Methoxylation: DBMT is reacted with a solution of sodium methoxide in methanol in the presence of a copper(I) chloride catalyst. The reaction can be carried out under pressure in a sealed reactor or by continuous distillation of methanol.

-

Work-up: After the reaction is complete, the mixture is cooled, and excess methanol is removed under reduced pressure. Water is added, and the solution is acidified.

-

Extraction and Purification: The product is extracted with an organic solvent (e.g., toluene). The organic layer is washed, dried, and the solvent is evaporated. The final product, 3,4,5-Trimethoxytoluene, is purified by vacuum distillation.

Biological Significance and Signaling Pathways

Direct studies on the biological signaling pathways of 3,4,5-Trimethoxytoluene are limited. However, its significance can be inferred from its role as a precursor to Coenzyme Q10 and Idebenone, both of which have well-documented biological activities.

Relevance to Coenzyme Q10 and Idebenone

3,4,5-Trimethoxytoluene is a key intermediate in the industrial synthesis of Coenzyme Q10 and its synthetic analog, Idebenone.[2][3] Both CoQ10 and Idebenone are potent antioxidants that play crucial roles in cellular energy metabolism and protection against oxidative stress.[8]

Signaling Pathways Modulated by Coenzyme Q10

Coenzyme Q10 is known to modulate several key intracellular signaling pathways, primarily due to its central role in mitochondrial function and redox balance.

-

NF-κB Pathway: CoQ10 can modulate the NF-κB signaling cascade, which plays a central role in inflammation and immune responses. By influencing this pathway, CoQ10 can help to reduce the expression of pro-inflammatory genes.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cellular stress responses, proliferation, and apoptosis. CoQ10 has been shown to affect MAPK signaling, contributing to its protective effects against cellular damage.

-

PI3K/AKT/mTOR Pathway: This pathway is a key regulator of cell growth, survival, and metabolism. CoQ10 can influence PI3K/AKT/mTOR signaling, which may be relevant to its roles in cellular bioenergetics and aging.[2]

-

Wnt/β-catenin Pathway: Emerging evidence suggests that CoQ10 can also interact with the Wnt/β-catenin pathway, which is crucial for development and tissue homeostasis.[2]

Signaling Pathways Associated with Idebenone

Idebenone, a synthetic analog of CoQ10, also exerts its neuroprotective effects through the modulation of specific signaling pathways.

-

GADD45/CyclinB/CDK1 Pathway: In the context of cancer, Idebenone has been shown to induce G2/M phase cell cycle arrest and apoptosis through the GADD45/CyclinB/CDK1 signaling pathway.[6][9]

-

AMPK/mTOR Pathway: Idebenone can also promote autophagy in cancer cells by modulating the AMPK/mTOR pathway, further contributing to its anti-proliferative effects.[6][9]

Conclusion

3,4,5-Trimethoxytoluene is a compound of significant industrial and pharmaceutical interest. Its efficient synthesis is crucial for the production of vital compounds like Coenzyme Q10 and Idebenone. While its natural occurrence is documented, chemical synthesis remains the primary source for industrial applications. The data and protocols presented in this guide offer a valuable resource for researchers and professionals in drug development and fine chemical synthesis. Further research into the direct biological activities and signaling pathways of 3,4,5-Trimethoxytoluene could unveil new therapeutic applications for this versatile molecule.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Neuroprotective potential of phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aristolochia clematitis L. Ethanolic Extracts: In Vitro Evaluation of Antioxidant Activity and Cytotoxicity on Caco-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phytochemical Analysis and Toxicity Study of Aristolochia paucinervis Rhizomes Decoction Used in Moroccan Alternative Medicine: Histopathological and Biochemical Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of aristolochic acid I in a thick extract of Aristolochia clematitis herb by HPLC and the establishment of its cytotoxic activity | Annals of Mechnikov's Institute [journals.uran.ua]

- 8. 3,4,5-Trimethoxy Toluene CAS No: 6443-69-2 - Kavya Pharma [kavyapharma.com]

- 9. Antimelanogenic and antioxidant effects of trimethoxybenzene derivatives: methyl 3,4,5-trimethoxybenzoate, ethyl 3,4,5-trimethoxybenzoate, methyl 3,4,5-trimethoxycinnamate, and ethyl 3,4,5-trimethoxycinnamate -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]

- 10. ijalsr.org [ijalsr.org]

- 11. 5,7-dihydroxy-3',4',5'-trimethoxyflavone mitigates lead induced neurotoxicity in rats via its chelating, antioxidant, anti-inflammatory and monoaminergic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Synthesis of 3,4,5-Trimethoxytoluene: A Historical and Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trimethoxytoluene, a key organic intermediate, is of significant interest to the pharmaceutical and fine chemical industries. Its structural motif is a cornerstone in the synthesis of various high-value molecules, most notably Coenzyme Q10 and the nootropic drug Idebenone.[1] The history of its synthesis reflects the evolution of organic chemistry, transitioning from harsh, environmentally taxing methods to more efficient, selective, and sustainable catalytic processes. This technical guide provides a comprehensive overview of the principal synthetic routes to 3,4,5-trimethoxytoluene, presenting a historical perspective alongside detailed experimental protocols and comparative quantitative data.

Historical Synthetic Routes

The early methods for the synthesis of 3,4,5-trimethoxytoluene were often characterized by their multi-step nature, harsh reaction conditions, and modest yields. These initial approaches, while foundational, have largely been superseded by more efficient methodologies.

From p-Cresol (B1678582): The Sulfonation Route

One of the earliest industrial methods for the preparation of 3,4,5-trimethoxytoluene started from the readily available petrochemical, p-cresol. This process involved the sulfonation of p-cresol using fuming sulfuric acid to introduce sulfonic acid groups at the ortho positions to the hydroxyl group. The resulting 4-methyl-2,6-disulfonic acid phenol (B47542) was then subjected to alkali fusion, followed by methylation with dimethyl sulfate (B86663) to yield the desired product.

However, this route is now largely obsolete due to several significant drawbacks:

-

Harsh Conditions: The use of fuming sulfuric acid and high temperatures for alkali fusion leads to significant equipment corrosion.

-

Poor Atom Economy: The process generates large volumes of acidic and alkaline waste, posing a significant environmental burden.

-

Low Yields: The overall yield of this multi-step process was generally low.

Modern Synthetic Methodologies

Contemporary approaches to the synthesis of 3,4,5-trimethoxytoluene prioritize efficiency, selectivity, and sustainability. These methods can be broadly categorized based on the starting material.

Synthesis from p-Cresol via Bromination and Methoxylation

A more refined and widely adopted strategy commencing from p-cresol involves a sequence of bromination and methoxylation reactions. This pathway offers higher yields and greater process control compared to the sulfonation route.

The general approach involves the bromination of p-cresol to introduce bromine atoms at the positions ortho to the hydroxyl group, followed by nucleophilic substitution of the bromine atoms with methoxy (B1213986) groups and subsequent methylation of the phenolic hydroxyl. The order of the methoxylation and methylation steps can be varied, which has implications for the ease of purification and overall yield.

A common pathway proceeds as follows:

-

Bromination of p-Cresol: p-Cresol is treated with bromine to yield 2,6-dibromo-p-cresol.

-

Methoxylation: The dibrominated intermediate is then reacted with a methoxylating agent, such as sodium methoxide, to replace the bromine atoms with methoxy groups, forming 2,6-dimethoxy-p-cresol.

-

Methylation: The final step involves the methylation of the phenolic hydroxyl group, typically using dimethyl sulfate, to give 3,4,5-trimethoxytoluene.

An alternative variation involves the methylation of the hydroxyl group of p-cresol prior to the methoxylation of the brominated intermediate. This has been shown to be advantageous in reducing tar formation and simplifying the purification of the final product.

dot

Caption: Synthesis of 3,4,5-Trimethoxytoluene from p-Cresol.

| Step | Reagents | Conditions | Yield (%) | Reference |

| Bromination | Bromine, Water | 45°C | High | [2] |

| Methoxylation & Methylation | NaOMe, CuI, DMF, (CH₃)₂SO₄ | 86°C, then 40°C | 97.8 | [2] |

Synthesis from 3,4,5-Trimethoxybenzaldehyde (B134019)

The reduction of 3,4,5-trimethoxybenzaldehyde presents a more direct route to 3,4,5-trimethoxytoluene. This approach has seen a significant evolution from classical reduction methods to modern catalytic hydrogenation.

The classical method for this transformation is the Wolff-Kishner reduction, first reported independently by Nikolai Kishner in 1911 and Ludwig Wolff in 1912.[3][4][5][6] This reaction involves the conversion of the aldehyde to a hydrazone, followed by base-catalyzed reduction at high temperatures to yield the corresponding alkane. The Huang-Minlon modification, which uses a high-boiling solvent like diethylene glycol, allows the reaction to be carried out at atmospheric pressure.

While historically significant, the Wolff-Kishner reduction has several drawbacks for industrial-scale synthesis:

-

Harsh Conditions: The reaction requires high temperatures and a strong base.

-

Safety Concerns: Hydrazine hydrate (B1144303) is a hazardous and corrosive substance.

-

Environmental Impact: The disposal of the high-boiling solvent and basic waste presents environmental challenges.

dot

Caption: Wolff-Kishner Reduction of 3,4,5-Trimethoxybenzaldehyde.

A more contemporary and "greener" alternative to the Wolff-Kishner reduction is the catalytic hydrogenation of 3,4,5-trimethoxybenzaldehyde. This method offers high conversion rates and yields under milder conditions and avoids the use of hazardous reagents like hydrazine.

A particularly effective method employs a modified skeleton nickel catalyst.[7] This process involves the hydrogenation of the aldehyde in a solvent such as cyclohexane (B81311) under hydrogen pressure at elevated temperatures.

| Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Yield (%) | Reference |

| Modified Skeleton Ni | Cyclohexane | 165 | 6.5 | 2 | 100 | 99.0 | [7] |

| Modified Skeleton Ni | Cyclohexane | 165 | 6.5 | 4 | 100 | 95.6 | [7] |

| Modified Skeleton Ni | Cyclohexane | 165 | 6.5 | 5 | 100 | 97.4 | [7] |

Synthesis from Gallic Acid

Gallic acid, a naturally occurring phenolic acid, can also serve as a starting material for the synthesis of 3,4,5-trimethoxytoluene, typically via the intermediate 3,4,5-trimethoxybenzaldehyde.

A representative synthetic sequence is as follows:

-

Esterification and Methylation: Gallic acid is first converted to its methyl ester, followed by methylation of the three phenolic hydroxyl groups with a methylating agent like dimethyl sulfate to yield methyl 3,4,5-trimethoxybenzoate.

-

Reduction to the Aldehyde: The resulting ester is then reduced to 3,4,5-trimethoxybenzaldehyde. A common method for this step is the Rosenmund reduction of the corresponding acid chloride.[8]

-

Reduction to the Toluene (B28343): The aldehyde is then reduced to 3,4,5-trimethoxytoluene using one of the methods described in the previous section (e.g., catalytic hydrogenation).

dot

References

- 1. nbinno.com [nbinno.com]

- 2. CN1762949A - 3,4,5-trimethoxytoluene preparation process - Google Patents [patents.google.com]

- 3. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 4. Wolff-Kishner Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 5. thieme.de [thieme.de]

- 6. dokumen.pub [dokumen.pub]

- 7. CN101531574B - Method for preparing 3,4,5-trimethoxy toluene - Google Patents [patents.google.com]

- 8. 3,4,5-Trimethoxybenzaldehyde from Gallic Acid - [www.rhodium.ws] [chemistry.mdma.ch]

The Biological Activities of 3,4,5-Trimethoxytoluene: A Technical Guide for Researchers

An In-depth Examination of a Versatile Pharmaceutical Intermediate

Introduction

3,4,5-Trimethoxytoluene, a key organic intermediate, is a critical component in the synthesis of various high-value compounds, most notably the vital nutrient Coenzyme Q10 and its synthetic analogue, Idebenone.[1][2] Beyond its established role as a precursor, the inherent chemical structure of 3,4,5-trimethoxytoluene, characterized by a substituted benzene (B151609) ring, suggests a range of potential biological activities. This technical guide provides a comprehensive overview of the known and inferred biological properties of 3,4,5-Trimethoxytoluene, with a focus on its potential antioxidant, anti-inflammatory, and cytotoxic effects. While direct quantitative data for 3,4,5-Trimethoxytoluene is limited in publicly available literature, this document summarizes the activities of its close structural derivatives to provide a strong indication of its potential therapeutic value. This guide is intended for researchers, scientists, and drug development professionals interested in exploring the pharmacological applications of this versatile molecule.

Antioxidant and Neuroprotective Potential

The 3,4,5-trimethoxyphenyl moiety is a common feature in compounds exhibiting significant antioxidant and neuroprotective properties.[2] As a primary precursor to Coenzyme Q10 and Idebenone, both of which are recognized for their potent antioxidant and neuroprotective effects, it is plausible that 3,4,5-Trimethoxytoluene itself possesses similar activities.[1][2] These properties are highly valuable in the development of treatments for cognitive decline and neurodegenerative diseases.[1]

Table 1: Antioxidant Activity of a 3,4,5-Trimethoxytoluene Derivative

| Compound | Assay | Result | Reference |

|---|

| 3,4',5-trimethoxy-trans-stilbene | Nitric Oxide (NO) Release Inhibition in LPS-stimulated RAW 264.7 cells | 24% inhibition at 10 µM, 61% inhibition at 50 µM |[3] |

Anti-inflammatory Activity

Chronic inflammation is a key pathological factor in a multitude of diseases. The structural components of 3,4,5-Trimethoxytoluene are present in various molecules that have demonstrated anti-inflammatory properties. Research on its derivatives indicates a potential to modulate key inflammatory pathways.

A study on 3,4',5-trimethoxy-trans-stilbene, a derivative of 3,4,5-Trimethoxytoluene, has shown significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[3] The compound was found to suppress the production of key inflammatory mediators.

Table 2: Anti-inflammatory Activity of a 3,4,5-Trimethoxytoluene Derivative in LPS-Stimulated RAW 264.7 Cells

| Compound | Inflammatory Mediator | Result | Reference |

|---|---|---|---|

| 3,4',5-trimethoxy-trans-stilbene | Nitric Oxide (NO) | 24% inhibition at 10 µM, 61% inhibition at 50 µM | [3] |

| 3,4',5-trimethoxy-trans-stilbene | Interleukin-6 (IL-6) | 29% inhibition at 10 µM, 46% inhibition at 50 µM | [3] |

| 3,4',5-trimethoxy-trans-stilbene | Tumor Necrosis Factor-alpha (TNF-α) | Dose-dependent attenuation |[3] |

Cytotoxic Potential

The 3,4,5-trimethoxyphenyl group is a structural feature in several classes of compounds that have been investigated for their cytotoxic effects against various cancer cell lines. While direct cytotoxicity data for 3,4,5-Trimethoxytoluene is not extensively reported, studies on its derivatives, such as trimethoxychalcones, suggest that this chemical motif can contribute to anti-cancer activity.

Table 3: Cytotoxicity of Compounds Containing the 3,4,5-Trimethoxyphenyl Moiety

| Compound Class | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| 3,4,5-Trimethoxychalcones | Murine acute lymphoblastic leukemia (L-1210) | Potent inhibition | [4] |

| Synthetic compounds with 3,4,5-trimethoxyphenyl fragment | Daudi and Jurkat cells | Concentration-dependent cytotoxicity |[5] |

Signaling Pathways

The biological activities of compounds containing the 3,4,5-trimethoxyphenyl moiety are often attributed to their ability to modulate key intracellular signaling pathways, particularly those involved in inflammation and cell survival.

Inferred Anti-inflammatory Signaling Pathway

Based on studies of its derivatives, 3,4,5-Trimethoxytoluene is likely to exert its anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways.[3] In LPS-stimulated macrophages, the activation of Toll-like receptor 4 (TLR4) typically leads to a cascade of events culminating in the activation of these pathways and the subsequent production of pro-inflammatory mediators. A potential mechanism for 3,4,5-Trimethoxytoluene would be the disruption of this cascade.

Caption: Inferred anti-inflammatory signaling pathway of 3,4,5-Trimethoxytoluene.

Experimental Protocols

The following are detailed methodologies for key experiments cited or relevant to the biological activities discussed in this guide.

Antioxidant Activity Assays

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.

-

Protocol:

-

Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

-

Prepare various concentrations of the test compound (3,4,5-Trimethoxytoluene) and a positive control (e.g., ascorbic acid) in a suitable solvent.

-

In a 96-well plate, add a specific volume of the test compound or standard to the DPPH solution.

-

Include a blank control containing only the solvent and DPPH solution.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at approximately 517 nm using a microplate reader.

-

The percentage of scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.

-

Caption: Workflow of the DPPH radical scavenging assay.

Anti-inflammatory and Cytotoxicity Assays

-

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cells (e.g., RAW 264.7 macrophages for anti-inflammatory studies or cancer cell lines for cytotoxicity) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

After the treatment period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for a few hours (e.g., 3-4 hours) at 37°C.

-

Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

-

Measure the absorbance at approximately 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control. The IC50 value for cytotoxicity is the concentration of the compound that reduces cell viability by 50%.

-

Caption: Experimental workflow of the MTT assay.

-

Principle: This assay measures the production of nitric oxide, a key inflammatory mediator, by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

-

Protocol:

-

Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce inflammation and NO production. Include appropriate controls (untreated cells, cells with LPS only).

-

After a 24-hour incubation, collect the cell culture supernatant.

-

Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.

-

Incubate at room temperature for 10-15 minutes to allow for color development.

-

Measure the absorbance at approximately 540 nm.

-

The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

-

Conclusion

3,4,5-Trimethoxytoluene stands as a molecule of significant interest beyond its role as a chemical intermediate. The consistent demonstration of antioxidant, anti-inflammatory, and cytotoxic activities in its structural derivatives strongly suggests that 3,4,5-Trimethoxytoluene itself is a promising candidate for further pharmacological investigation. This technical guide provides a foundational understanding of its potential biological activities and the experimental frameworks required for their evaluation. Future research should focus on obtaining direct quantitative data for 3,4,5-Trimethoxytoluene to fully elucidate its therapeutic potential and mechanisms of action. The exploration of this compound could lead to the development of novel therapeutic agents for a range of diseases underpinned by oxidative stress and inflammation.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,4,5-Trimethoxytoluene from p-Cresol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the multi-step synthesis of 3,4,5-trimethoxytoluene, a key intermediate in the production of various pharmaceuticals, starting from the readily available precursor, p-cresol (B1678582). The described synthetic route involves a three-step process encompassing bromination, O-methylation, and methoxylation. This protocol offers two alternative methods for the final methoxylation step, allowing for procedural flexibility based on available equipment and desired throughput. All quantitative data are summarized for clarity, and detailed experimental procedures are provided. Visual aids in the form of diagrams for the reaction scheme and experimental workflow are included to facilitate a comprehensive understanding of the process.

Introduction

3,4,5-Trimethoxytoluene is a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its controlled and efficient synthesis is of significant interest to the pharmaceutical and fine chemical industries. The following protocol details a robust and scalable method for the preparation of 3,4,5-trimethoxytoluene from p-cresol. The synthesis proceeds through the formation of 3,5-dibromo-p-cresol, followed by the methylation of the hydroxyl group to yield 3,5-dibromo-4-methoxytoluene. The final product is obtained via a nucleophilic aromatic substitution reaction to replace the bromine atoms with methoxy (B1213986) groups.

Data Presentation

Table 1: Summary of Reaction Yields and Purity

| Step | Intermediate/Product | Yield (%) | Purity (%) | Reference |

| 1. Bromination | 3,5-Dibromo-p-cresol | 96.4 | - | [1] |

| 2. O-Methylation | 3,5-Dibromo-4-methoxytoluene (DBMT) | 93 | 99 | [1] |

| 3. Methoxylation A | 3,4,5-Trimethoxytoluene (TMT) | 70.81 | - | [2][3] |

| 3. Methoxylation B | 3,4,5-Trimethoxytoluene (TMT) | 86.5 | - | [2][3] |

Table 2: Overall Yield of 3,4,5-Trimethoxytoluene from p-Cresol

| Methoxylation Method | Overall Yield (%) | Reference |

| Under Pressure (Method A) | 64.27 | [2][3] |

| Continuous Methanol (B129727) Removal (Method B) | 78.46 | [2][3] |

Reaction Scheme

Caption: Overall reaction scheme for the synthesis of 3,4,5-Trimethoxytoluene from p-cresol.

Experimental Workflow

Caption: High-level experimental workflow for the synthesis of 3,4,5-Trimethoxytoluene.

Experimental Protocols

Step 1: Synthesis of 3,5-Dibromo-p-cresol

Materials:

-

p-Cresol

-

Bromine

-

Sodium metabisulfite (B1197395) solution

-

Water

Procedure:

-

In a suitable reaction vessel, dissolve p-cresol in 1,2-dichloroethane.

-

Slowly add bromine to the solution while maintaining the temperature at 30-35 °C.

-

After the addition is complete, continue stirring for an additional hour to ensure the reaction goes to completion.

-

Wash the organic layer with a sodium metabisulfite solution to remove any unreacted bromine.

-

Follow with a water wash to remove any dissolved hydrobromic acid.

-

The organic phase, containing the crude 3,5-dibromo-p-cresol, can be used directly in the next step or purified by distillation under reduced pressure. The conversion of p-cresol is typically 100%, with a conversion to 3,5-dibromo-p-cresol of 96.4%.[1]

Step 2: Synthesis of 3,5-Dibromo-4-methoxytoluene (DBMT)

Materials:

-

Crude 3,5-dibromo-p-cresol in 1,2-dichloroethane

-

Dimethyl sulfate

-

50% (w/w) aqueous sodium hydroxide (B78521) solution

-

Water

Procedure:

-

To the organic phase from the previous step, add dimethyl sulfate.

-

Continuously add a 50% (w/w) aqueous solution of sodium hydroxide over a period of 4 hours, while maintaining the reaction temperature at 30-35 °C.

-

After the addition is complete, stir the reaction mixture for an additional hour at the same temperature.

-

Separate the aqueous and organic layers.

-

Wash the organic phase with water until it reaches a neutral pH.

-

Recover the 1,2-dichloroethane by distillation under reduced pressure.

-

The crude 3,5-dibromo-4-methoxytoluene is then purified by vacuum distillation, yielding the pure compound with a 93% yield and 99% purity.[1]

Step 3: Synthesis of 3,4,5-Trimethoxytoluene (TMT)

Two alternative methods for the methoxylation of 3,5-dibromo-4-methoxytoluene are presented below.

Method A: Methoxylation under Pressure

Materials:

-

3,5-Dibromo-4-methoxytoluene (DBMT)

-

Sodium methoxide

-

Methanol

-

40% Sulfuric acid

Procedure:

-

In a sealed reactor, combine 3,5-dibromo-4-methoxytoluene, sodium methoxide, and methanol.

-

Heat the reaction mixture to 140 °C for 8 hours.

-

After cooling, distill the mixture under reduced pressure to recover the methanol.

-

Acidify the residue to a pH of 3 with a 40% sulfuric acid solution.

-

The crude product is then purified by vacuum fractionation. This method results in a 70.81% conversion to 3,4,5-trimethoxytoluene.[2]

Method B: Methoxylation with Continuous Distillation of Methanol

Materials:

-

3,5-Dibromo-4-methoxytoluene (DBMT)

-

Sodium methoxide

-

Methanol

-

40% Sulfuric acid

Procedure:

-

Combine 3,5-dibromo-4-methoxytoluene, sodium methoxide, and methanol in a reaction vessel equipped for distillation.

-

Heat the mixture and continuously distill off the methanol as the reaction progresses.

-

Upon completion of the reaction, cool the mixture and recover the remaining methanol under reduced pressure.

-

Acidify the residue to a pH of 3 with a 40% sulfuric acid solution.

-

Purify the crude product by vacuum fractionation. This method provides a higher conversion rate of 86.5% to 3,4,5-trimethoxytoluene.[2]

Safety Precautions

-

All experimental procedures should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

-

Bromine is highly corrosive and toxic; handle with extreme care.

-

Dimethyl sulfate is a potent carcinogen and should be handled with appropriate safety measures.

-

Reactions under pressure should only be performed in appropriately rated equipment.

References

Synthesis of 3,4,5-Trimethoxytoluene via Bromination and Methylation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3,4,5-trimethoxytoluene, a key intermediate in the production of various pharmaceuticals, including coenzyme Q10 analogues. The described synthetic route starts from the readily available precursor, p-cresol (B1678582), and proceeds through a sequence of bromination, methylation, and methoxylation reactions. This methodology offers a practical and scalable approach for laboratory and process chemistry settings. All quantitative data are summarized in structured tables, and the experimental workflow is visualized using a process diagram.

Introduction

3,4,5-Trimethoxytoluene is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its structure, featuring a substituted aromatic ring, makes it an ideal precursor for the synthesis of complex molecules with therapeutic properties. The route commencing with p-cresol is often favored due to the low cost of the starting material and the relatively straightforward transformations involved. This protocol details a well-established pathway involving the initial bromination of p-cresol, followed by methylation of the hydroxyl group, and subsequent copper-catalyzed methoxylation to furnish the final product.

Chemical Transformation Pathway

The overall synthetic scheme is depicted below.

Caption: Synthetic pathway from p-cresol to 3,4,5-trimethoxytoluene.

Experimental Protocols

Step 1: Synthesis of 2,6-Dibromo-p-cresol

This procedure outlines the selective dibromination of p-cresol at the ortho positions to the hydroxyl group.

Materials:

-

p-Cresol

-

Liquid Bromine

-

Deionized Water

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer.

-

Heating mantle

-

Separatory funnel

Procedure:

-

Charge a three-necked flask with 108 g (1 mol) of p-cresol and 120 mL of deionized water.

-

With vigorous stirring, slowly add 324 g (2.03 mol) of liquid bromine via the dropping funnel. The rate of addition should be controlled to maintain a reaction temperature of approximately 45°C. The disappearance of the reddish-brown color of bromine indicates its consumption. The addition should take about 45 minutes.[1]

-

After the addition is complete, continue stirring for an additional 30 minutes at 45°C.

-

While the reaction mixture is still warm, add 900 mL of toluene and stir for 10 minutes to dissolve the product.

-

Transfer the mixture to a separatory funnel and allow the layers to separate.

-

Collect the upper toluene layer containing the 2,6-dibromo-p-cresol. The aqueous layer can be discarded. The toluene solution is used directly in the next step. A typical yield of 2,6-dibromo-p-cresol is in the range of 96-99.5%.[2]

Step 2 & 3: Synthesis of 3,4,5-Trimethoxytoluene from 2,6-Dibromo-p-cresol

This two-step, one-pot procedure describes the methoxylation of 2,6-dibromo-p-cresol to 2,6-dimethoxy-p-cresol, followed by in-situ methylation to yield 3,4,5-trimethoxytoluene.[1]

Materials:

-

Toluene solution of 2,6-dibromo-p-cresol (from Step 1)

-

Anhydrous Methanol (B129727)

-

Sodium metal

-

Dimethylformamide (DMF)

-

Cuprous iodide

-

Dimethyl sulfate (B86663)

-

Water

-

Anhydrous Calcium Chloride

Equipment:

-

Reaction vessel equipped with a stirrer, condenser, and dropping funnel.

-

Distillation apparatus

-

Heating/cooling system

Procedure:

-

Preparation of Sodium Methoxide (B1231860): In a suitable reaction vessel, dissolve 115 g (5 mol) of sodium metal in 1000 mL of anhydrous methanol under an inert atmosphere. Once the sodium is completely dissolved, distill off approximately 342 mL of methanol to obtain a suspension of sodium methoxide.[1]

-

Methoxylation: To the sodium methoxide suspension, slowly add the toluene solution containing approximately 266 g (1 mol) of 2,6-dibromo-p-cresol and 50 g (0.68 mol) of dimethylformamide.[1]

-

Add 8.0 g of cuprous iodide to the mixture and heat to reflux (approximately 86°C). Maintain the reflux for 4 hours.[1]

-

Methylation: After the methoxylation is complete, add 600 mL of water to the reaction mixture and cool to 40°C.

-

Slowly add 378 g (3 mol) of dimethyl sulfate via a dropping funnel. After the addition is complete, stir the mixture for an additional 2 hours.[1]

-

Work-up and Isolation: Separate the toluene layer. Wash the organic layer with water and dry over anhydrous calcium chloride.

-

Remove the toluene by distillation under reduced pressure to obtain the crude product. The final product, 3,4,5-trimethoxytoluene, can be further purified by vacuum distillation. The yield for this two-step process is reported to be approximately 97.8%.[1]

Alternative Methoxylation of 3,5-Dibromo-4-methoxytoluene (DBMT)

An alternative and often preferred route involves the O-methylation of 2,6-dibromo-p-cresol to form 3,5-dibromo-4-methoxytoluene (DBMT) prior to the final methoxylation. This approach can offer advantages in separation and purification.[3][4]

Methoxylation of DBMT to 3,4,5-Trimethoxytoluene

Two methods for the methoxylation of DBMT are presented below, with their respective quantitative data summarized in Table 1.

Method A: Methoxylation under Pressure

-

A mixture of 3,5-dibromo-4-methoxytoluene, sodium methoxide, and methanol is heated in a sealed reactor.

-

The reaction is typically carried out at elevated temperatures and pressures to facilitate the nucleophilic aromatic substitution.

Method B: Methoxylation with Distillative Removal of Methanol

-

The reaction is conducted at atmospheric pressure.

-

Methanol is continuously distilled from the reaction mixture to drive the equilibrium towards the product.

Data Presentation

| Parameter | Methoxylation under Pressure[3][4] | Methoxylation with Distillative Removal of Methanol[3][4] |

| Starting Material | 3,5-Dibromo-4-methoxytoluene (DBMT) | 3,5-Dibromo-4-methoxytoluene (DBMT) |

| Reagents | Sodium methoxide, Methanol | Sodium methoxide, Methanol |

| Conversion of DBMT | 93% | 98% |

| Conversion to TMT | 70.81% | 86.5% |

| Overall Conversion to TMT based on p-cresol | 64.27% | 78.46% (as isolated yield) |

Experimental Workflow Diagram

Caption: Detailed workflow for the synthesis of 3,4,5-trimethoxytoluene.

Safety Precautions

-

Bromine: is highly toxic, corrosive, and a strong oxidizing agent. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

-

Sodium Metal: is highly reactive with water and flammable. Handle under an inert atmosphere and away from any sources of ignition.

-

Dimethyl Sulfate: is a potent alkylating agent and is carcinogenic and toxic. Handle with extreme care in a fume hood, using appropriate PPE.

-

Toluene and Methanol: are flammable solvents. Avoid open flames and ensure adequate ventilation.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for the Synthesis of 3,4,5-Trimethoxytoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trimethoxytoluene is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, including the nootropic and antioxidant drug Idebenone and Coenzyme Q10 analogues.[1] Its synthesis can be achieved through several routes, primarily starting from p-cresol (B1678582), 3,4,5-trimethoxybenzaldehyde (B134019), or gallic acid. This document provides detailed reaction mechanisms, experimental protocols, and quantitative data for the most common and effective synthesis pathways of 3,4,5-Trimethoxytoluene.

Synthesis Route 1: From p-Cresol

This route involves a multi-step process including electrophilic aromatic substitution (bromination), nucleophilic aromatic substitution (methoxylation), and a final methylation step. One common variation of this route proceeds via the formation of 2,6-dibromo-p-cresol, followed by methoxylation and subsequent methylation.

Detailed Reaction Mechanism

The synthesis from p-cresol involves three key mechanistic steps:

-

Electrophilic Aromatic Bromination: p-Cresol is first brominated at the ortho positions to the hydroxyl group. The hydroxyl group is a strong activating group, directing the electrophilic bromine to the 2 and 6 positions of the aromatic ring. The reaction proceeds via the formation of a sigma complex (arenium ion) intermediate, which then loses a proton to restore aromaticity.

-

Nucleophilic Aromatic Substitution (SNAr): The resulting 2,6-dibromo-p-cresol undergoes nucleophilic aromatic substitution with sodium methoxide (B1231860). The electron-withdrawing bromine atoms and the deprotonated hydroxyl group facilitate the attack of the methoxide ion on the carbon atoms bearing the bromine atoms. This proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The subsequent loss of the bromide ion restores the aromaticity of the ring, yielding 2,6-dimethoxy-4-methylphenol (B1584894).[2]

-

Williamson Ether Synthesis: The final step is the methylation of the remaining hydroxyl group of 2,6-dimethoxy-4-methylphenol with a methylating agent like dimethyl sulfate (B86663). This is a classic Williamson ether synthesis, where the phenoxide ion acts as a nucleophile and attacks the electrophilic methyl group of dimethyl sulfate in an SN2 reaction to form the final product, 3,4,5-trimethoxytoluene.

Caption: Overall workflow for the synthesis of 3,4,5-Trimethoxytoluene from p-cresol.

Experimental Protocol

Step 1: Bromination of p-Cresol to 2,6-Dibromo-p-cresol [3]

-

In a suitable reaction vessel, dissolve p-cresol in a solvent like toluene (B28343).

-

Slowly add bromine to the solution while maintaining the temperature below 30 °C.

-

After the addition is complete, stir the mixture for an additional 2 hours at room temperature.

-

Wash the reaction mixture with water and a solution of sodium bisulfite to remove excess bromine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 2,6-dibromo-p-cresol.

Step 2: Methoxylation of 2,6-Dibromo-p-cresol [3]

-

Prepare a solution of sodium methoxide in methanol (B129727).

-

Add the crude 2,6-dibromo-p-cresol and a catalytic amount of cuprous iodide to the sodium methoxide solution.

-

Heat the mixture to reflux (approximately 86 °C) for 4 hours.

-

After cooling, add water to the reaction mixture.

Step 3: Methylation to 3,4,5-Trimethoxytoluene [3]

-

To the aqueous mixture from the previous step, add dimethyl sulfate dropwise while keeping the temperature at 40 °C.

-

Stir the mixture for 2 hours.

-

Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by vacuum distillation to obtain 3,4,5-trimethoxytoluene.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | p-Cresol | [3] |

| Overall Yield | ~97.8% | [3] |

| Key Reagents | Bromine, Sodium Methoxide, Dimethyl Sulfate, Cuprous Iodide | [3] |

| Reaction Time | Bromination: ~2h, Methoxylation: 4h, Methylation: 2h | [3] |

| Reaction Temperature | Bromination: <30°C, Methoxylation: ~86°C, Methylation: 40°C | [3] |

Synthesis Route 2: From 3,4,5-Trimethoxybenzaldehyde